

# Spectroscopic Profile of 2-Chloroterephthalic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloroterephthalic acid

Cat. No.: B158751

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This technical guide provides a concise overview of the spectroscopic data available for **2-Chloroterephthalic acid** (2-chloro-1,4-benzenedicarboxylic acid), a valuable building block in the synthesis of polymers and pharmaceutical compounds. Due to the limited availability of comprehensive experimental spectra in public databases, this document summarizes known experimental data and provides predicted values to guide researchers in the characterization of this compound.

## Chemical Structure and Properties

**2-Chloroterephthalic acid** is a derivative of terephthalic acid with a chlorine atom substituted on the benzene ring.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClO <sub>4</sub>
Molecular Weight	200.58 g/mol
CAS Number	1967-31-3
Appearance	White to off-white solid

## Spectroscopic Data

A comprehensive analysis of **2-Chloroterephthalic acid** involves various spectroscopic techniques to elucidate its molecular structure and purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Table 1:  $^1\text{H}$  NMR Spectral Data of **2-Chloroterephthalic acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.07	s	-	1H	Ar-H
7.98	d	7.8	1H	Ar-H
7.87	d	7.8	1H	Ar-H
Solvent: CD <sub>3</sub> OD[1]				

Carbon NMR provides information on the different carbon environments within the molecule. While experimental  $^{13}\text{C}$  NMR data for **2-Chloroterephthalic acid** is not readily available in public databases, a predicted spectrum can offer valuable guidance. A  $^{13}\text{C}$  NMR spectrum for this compound has been recorded on a Jeol FX-200 instrument, though the specific chemical shifts are not publicly listed.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data of **2-Chloroterephthalic acid**

Predicted Chemical Shift ( $\delta$ ) ppm	Assignment
~170 - 165	C=O (Carboxylic acids)
~140 - 125	Aromatic carbons

Note: These are approximate ranges and can vary based on the prediction software and parameters used.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Experimental IR data for **2-Chloroterephthalic acid** is not widely available. However, the spectrum is expected to show characteristic absorptions for the carboxylic acid and chlorinated aromatic functionalities.

Table 3: Expected IR Absorption Bands for **2-Chloroterephthalic acid**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3300-2500 (broad)	O-H	Stretching (Carboxylic acid dimer)
1710-1680	C=O	Stretching (Carboxylic acid)
1600-1450	C=C	Stretching (Aromatic ring)
1300-1200	C-O	Stretching (Carboxylic acid)
950-910 (broad)	O-H	Out-of-plane bending (Carboxylic acid dimer)
850-550	C-Cl	Stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Specific experimental mass spectrometry data for **2-Chloroterephthalic acid** is not found in common public databases. The expected molecular ion peak would correspond to the molecular weight of the compound (200.58 g/mol). Due to the presence of chlorine, an isotopic pattern for the molecular ion peak ([M]<sup>+</sup> and [M+2]<sup>+</sup> in an approximate 3:1 ratio) would be expected.

Table 4: Expected Mass Spectrometry Data for **2-Chloroterephthalic acid**

m/z	Ion
~200	$[M]^+$ ( $^{12}\text{C}_8\text{H}_5^{35}\text{Cl}^{16}\text{O}_4$ )
~202	$[M+2]^+$ ( $^{12}\text{C}_8\text{H}_5^{37}\text{Cl}^{16}\text{O}_4$ )
Expected Fragments	Loss of $\text{H}_2\text{O}$ , $\text{CO}$ , $\text{COOH}$ , $\text{Cl}$

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-Chloroterephthalic acid** are not explicitly published. However, general procedures for obtaining NMR, IR, and Mass Spectra for solid organic compounds are well-established.

### General NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloroterephthalic acid** in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{Methanol-d}_4$ ).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak.

### General FT-IR Spectroscopy Protocol

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of **2-Chloroterephthalic acid** with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ .

### General Mass Spectrometry Protocol

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the

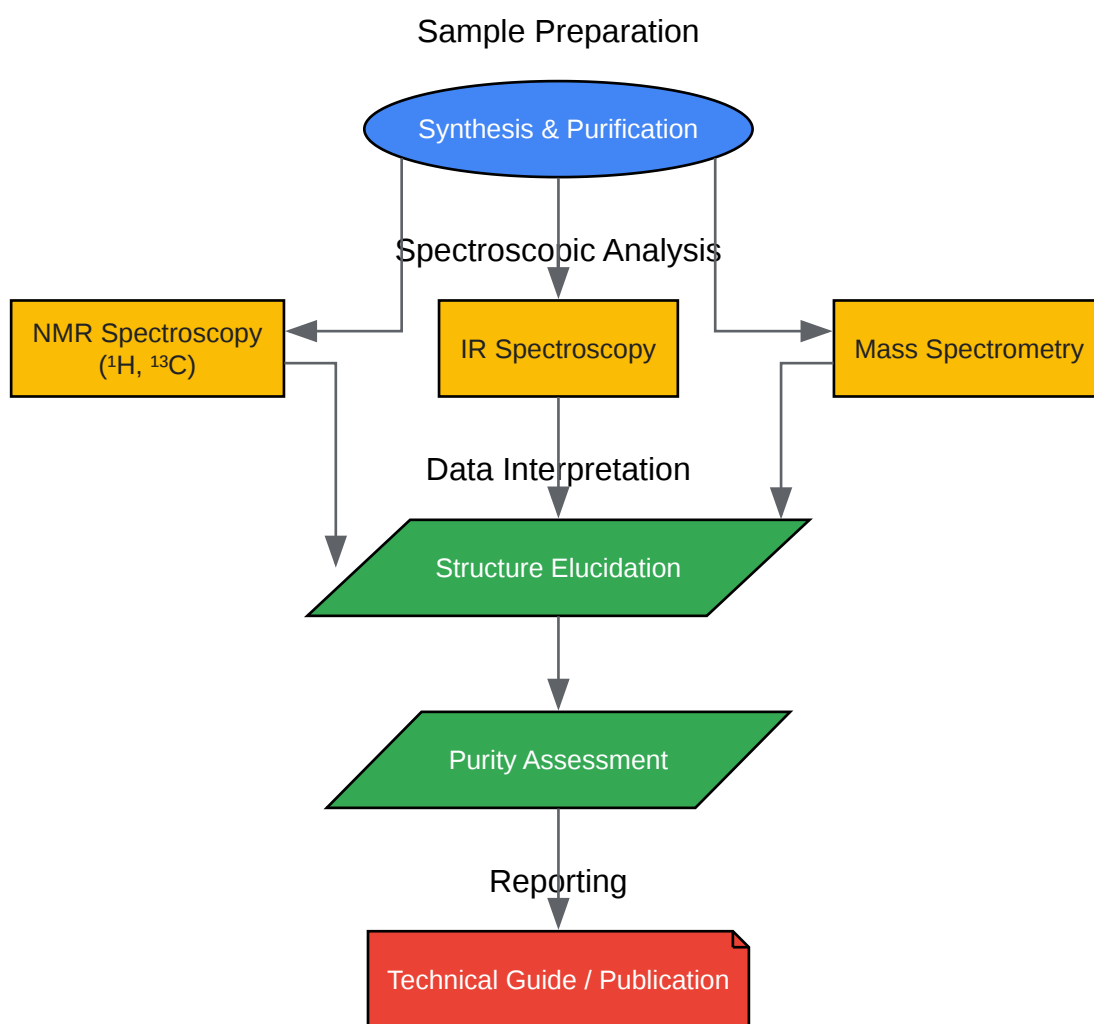
sample would be dissolved in an appropriate solvent.

- Data Acquisition: Acquire the mass spectrum in the desired mass range.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-Chloroterephthalic acid**.

Workflow for Spectroscopic Analysis of 2-Chloroterephthalic Acid



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for the characterization of **2-Chloroterephthalic acid**. For definitive structural confirmation, it is imperative that researchers perform and interpret the full suite of spectroscopic analyses.

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## References

- 1. NP-MRD: <sup>13</sup>C NMR Spectrum (1D, 252 MHz, D<sub>2</sub>O, predicted) (NP0000290) [np-mrd.org]
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